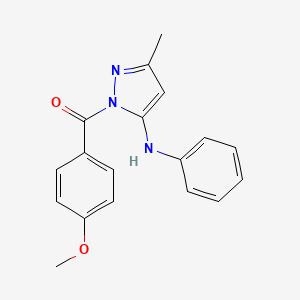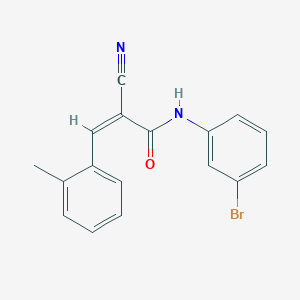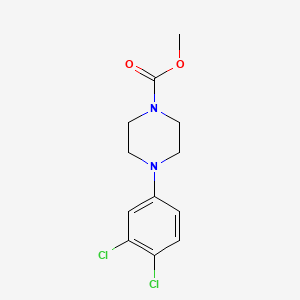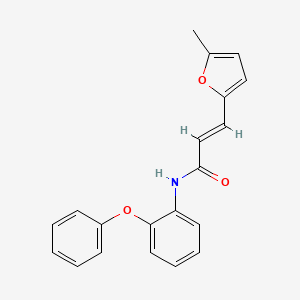![molecular formula C14H12ClFO2 B5804624 {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and analgesic effects. Additionally, {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol is its unique chemical structure, which makes it a valuable tool for investigating various biological processes. Additionally, this compound has been shown to have potent anti-cancer properties, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations associated with the use of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol. One of the most promising directions is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol and its effects on various biological processes. Finally, the potential use of this compound in the treatment of neurological disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol involves the reaction between 3-chloro-4-hydroxybenzaldehyde and 3-fluorobenzyl alcohol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol. This synthesis method has been well-established in the literature and has been used to produce high yields of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol.
Applications De Recherche Scientifique
{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has been used in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor cells and reduce tumor size in animal models.
Propriétés
IUPAC Name |
[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZXDGMGNGGFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![1-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5804563.png)



![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)

![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)

![N-[2-(2-furyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B5804652.png)

